molecular formula C21H25N3O5 B4542759 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

Cat. No.: B4542759
M. Wt: 399.4 g/mol
InChI Key: MLPWDTHSBQMLOQ-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydrazinyl group, a tert-butylbenzoyl moiety, and a dimethoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the hydrazinyl intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-21(2,3)14-8-6-13(7-9-14)18(25)23-24-20(27)19(26)22-16-12-15(28-4)10-11-17(16)29-5/h6-12H,1-5H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPWDTHSBQMLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
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2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide

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